Positional Isomer Selectivity and Commercial Availability
The meta-ethoxy isomer (target compound) is structurally differentiated from its ortho and para congeners solely by the position of the ethoxy group on the N-phenyl ring. Direct head-to-head biological data for this compound versus its isomers are absent from the public domain. However, a class-level inference can be drawn from the literature on N-arylbenzamide positional isomers, where even a single-atom shift typically results in >10-fold variation in target affinity (e.g., Abl/Lyn kinase inhibition IC50 shifts from 8.7 µM for 2-Me to 29.1 µM for 4-Me substituents) [1]. Moreover, commercial availability data show that the ortho isomer is stocked at 97% purity by Thermo Scientific (CAS 306279-65-2) and the para isomer at 97% purity by Alfa Aesar (CAS 306279-64-1) , while the meta isomer is not listed in major catalogs, indicating that procurement-oriented users requiring the exact meta-substitution pattern must source via custom synthesis, which directly impacts lead time and cost.
| Evidence Dimension | Positional isomer substitution effect on biological activity |
|---|---|
| Target Compound Data | No direct biological data available for meta-ethoxy isomer in public databases (BindingDB, ChEMBL, PubChem BioAssay as of April 2026) |
| Comparator Or Baseline | N-(2-ethoxyphenyl)-2-methoxybenzamide (CAS 306279-65-2, 97% purity); N-(4-ethoxyphenyl)-2-methoxybenzamide (CAS 306279-64-1, 97% purity) |
| Quantified Difference | Positional shift from meta to ortho or para; class-level SAR predicts >10-fold affinity difference based on analogous methyl-substituted benzamide series (IC50 8.7 µM for 2-Me, 14.8 µM for 3-Me, 29.1 µM for 4-Me) [1] |
| Conditions | Commercial availability assessed via Thermo Scientific, Alfa Aesar, and Fisher Scientific catalogs (accessed April 2026); biological data inferred from published benzamide SAR studies |
Why This Matters
Procurement decisions must account for the absence of the meta isomer in standard catalogs and the high risk that substituting the ortho or para isomer will alter biological activity beyond acceptable thresholds.
- [1] Structural factors contributing to the Abl/Lyn dual inhibitory activity of 3-substituted benzamide derivatives. Bioorganic & Medicinal Chemistry Letters, 2012, 22(3), 1366-1370. View Source
